molecular formula C14H22O3 B14850288 2,4-DI-Tert-butoxyphenol

2,4-DI-Tert-butoxyphenol

Cat. No.: B14850288
M. Wt: 238.32 g/mol
InChI Key: LLWMTPHALFOSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

2,4-DI-Tert-butoxyphenol can be synthesized through the alkylation of phenol with isobutylene. The reaction typically involves mixing phenol with a catalyst, stirring, and heating, followed by the addition of isobutylene to obtain the desired product . This method is commonly used in industrial production due to its efficiency and scalability.

Chemical Reactions Analysis

2,4-DI-Tert-butoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Comparison with Similar Compounds

2,4-DI-Tert-butoxyphenol can be compared with other similar compounds, such as:

    2,6-Di-tert-butylphenol: Similar in structure, but with tert-butyl groups at positions 2 and 6.

    Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.

    Butylated Hydroxyanisole (BHA): Another common antioxidant used in food preservation.

This compound is unique due to its specific substitution pattern, which provides distinct antioxidant properties and makes it particularly effective in industrial applications .

Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

2,4-bis[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C14H22O3/c1-13(2,3)16-10-7-8-11(15)12(9-10)17-14(4,5)6/h7-9,15H,1-6H3

InChI Key

LLWMTPHALFOSHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.